3-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-2H-chromen-2-one
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Overview
Description
3-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-2H-chromen-2-one is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, an azetidine ring, and a chromenone structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorinated aromatic compounds.
Coupling with Chromenone: The final step involves coupling the azetidine derivative with a chromenone moiety, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and chromenone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-2H-chromen-2-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonyl and azetidine groups.
Medicine: Potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The fluorophenyl and sulfonyl groups are known to interact with enzymes and receptors, modulating their activity. The azetidine ring can enhance the binding affinity and specificity of the compound, while the chromenone structure can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile
- 3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate
Uniqueness
Compared to similar compounds, 3-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its chromenone moiety, in particular, is not commonly found in related compounds, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO5S/c20-13-5-7-14(8-6-13)27(24,25)15-10-21(11-15)18(22)16-9-12-3-1-2-4-17(12)26-19(16)23/h1-9,15H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBIGEZVACRSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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